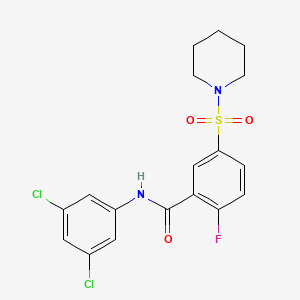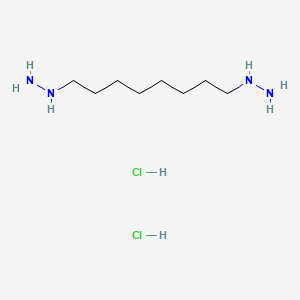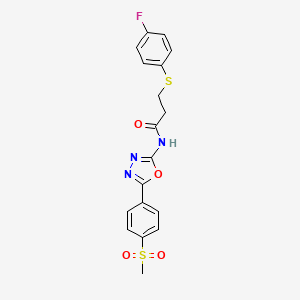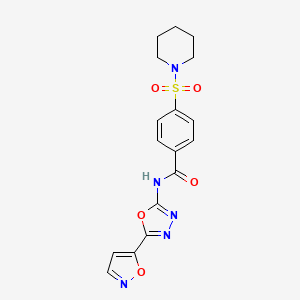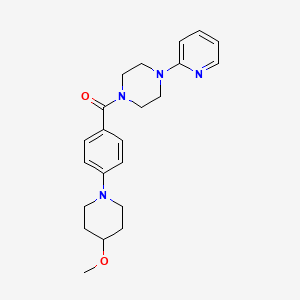
(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone” is a compound with the molecular formula C19H21N5O2 . It is a solid substance and is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a methoxy group attached to a piperidine ring, a phenyl ring, a piperazine ring, and a pyridine ring . The exact 3D structure and conformation would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 351.41 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data would need to be determined experimentally.Scientific Research Applications
ALK Inhibition for Non-Small Cell Lung Cancer (NSCLC)
(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: has been studied as an inhibitor of anaplastic lymphoma kinase (ALK), a validated therapeutic target for treating EML4-ALK positive NSCLC . ALK inhibitors like this compound can suppress tumor growth in lung cancer patients.
Antibacterial Activity
Docking simulations of related piperazine derivatives showed promising interactions with oxidoreductase enzymes, suggesting potential antibacterial activity . Further research could explore its efficacy against specific bacterial strains.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to targetserine/threonine-protein kinase , which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
It’s known that compounds with similar structures can inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle and angiogenesis , which are critical processes for cell growth and proliferation.
Pharmacokinetics
It’s known that similar compounds are highly soluble in water and other polar solvents , which can influence their bioavailability.
Result of Action
Similar compounds have shown inhibitory activity against leukemia cell lines .
properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-28-20-9-12-24(13-10-20)19-7-5-18(6-8-19)22(27)26-16-14-25(15-17-26)21-4-2-3-11-23-21/h2-8,11,20H,9-10,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPACYKSXOVHJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

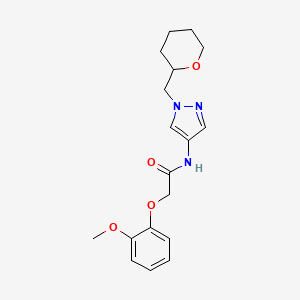
![[(E)-4-(Diethylamino)-2-oxobut-3-enyl] 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B2912597.png)
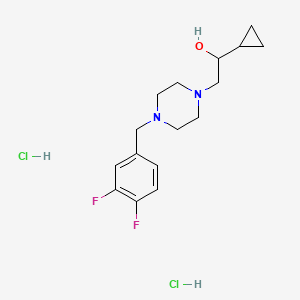
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2912602.png)
![Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2912603.png)
![N-(2,5-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2912604.png)
![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)
